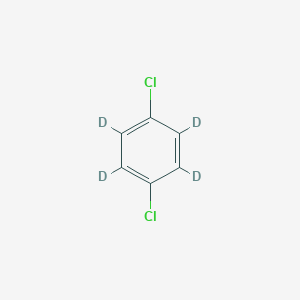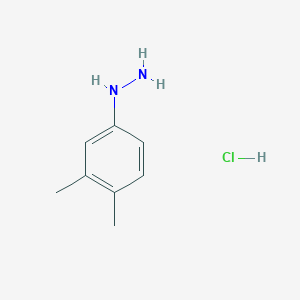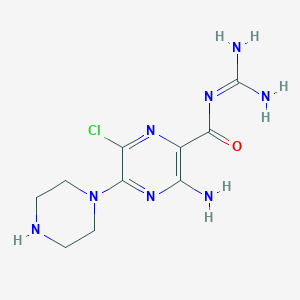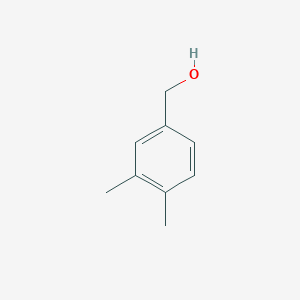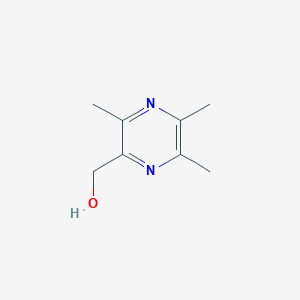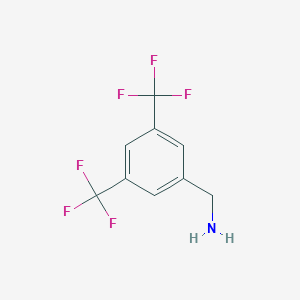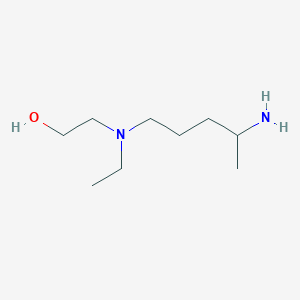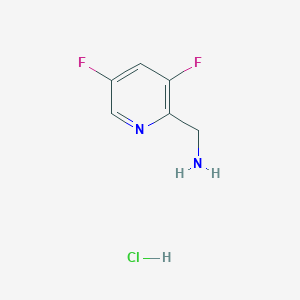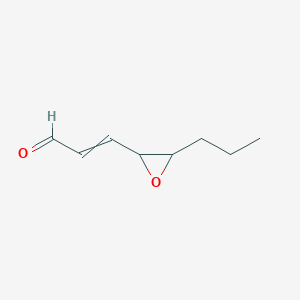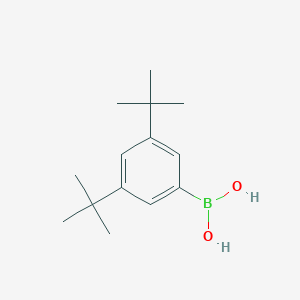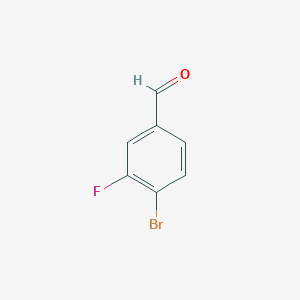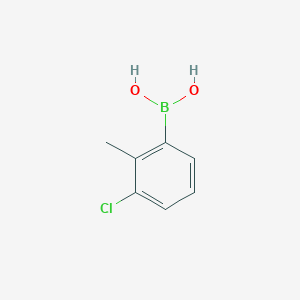
3-Chloro-2-methylphenylboronic acid
Vue d'ensemble
Description
3-Chloro-2-methylphenylboronic acid is a chemical compound that is part of the boronic acid family. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other diols. This property makes them valuable in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of boronic acid derivatives can be achieved through various methods. For instance, a phenylboronic acid mediated triple condensation reaction has been reported to afford novel C3-symmetric 2H-chromene derivatives, which are structural analogues of natural products with bioactive properties . Additionally, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex has been shown to yield indene derivatives in high yields, demonstrating the versatility of boronic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, such as 3-hydroxyphenylboronic acid, has been studied using computational methods. These studies have revealed that the compound can exist in multiple conformers, with the most stable conformer being the cis–trans (ctt) form. The calculated frequencies and optimized geometry parameters for the most stable conformer are in good agreement with experimental data, suggesting that these computational methods are reliable for predicting the structure of boronic acid derivatives .
Chemical Reactions Analysis
Boronic acids are known to participate in a variety of chemical reactions. For example, they can undergo tautomeric rearrangements to form corresponding oxaboroles, as seen in the case of functionalized 2-formylphenylboronic acids . These reactions are influenced by factors such as temperature and solvent composition, and can be studied using techniques like variable-temperature 1H NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the equilibrium constants and the thermodynamics of complexation reactions between methylboronic acid and polyols have been determined using pH titration and 11B NMR spectroscopy, highlighting the importance of molecular interactions in defining the properties of boronic acids . Additionally, the gas chromatographic properties of boronic acid derivatives, such as those used to improve the analysis of 3-chloropropanediol, have been studied, indicating that these compounds can be useful in analytical chemistry for trace analysis .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as 3-Chloro-2-methylphenylboronic acid, to couple with other organic fragments in the presence of a palladium catalyst .
- Methods of Application or Experimental Procedures : The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron reagent (which is nucleophilic) is transferred from boron to palladium .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Also, it’s worth noting that boronic acids, in general, have a wide range of applications in organic chemistry. They are used in various coupling reactions, such as the Suzuki-Miyaura coupling I mentioned earlier, and in the synthesis of a variety of complex organic molecules. They can also be used in the preparation of borinic acid picolinate esters for use against cutaneous diseases .
Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, such as 3-Chloro-2-methylphenylboronic acid, to couple with other organic fragments in the presence of a palladium catalyst .
- Methods of Application or Experimental Procedures : The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron reagent (which is nucleophilic) is transferred from boron to palladium .
- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Safety And Hazards
Orientations Futures
The future directions of 3-Chloro-2-methylphenylboronic acid could involve its use in various organic synthesis reactions, given the utility of boronic acids in such reactions3.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
Propriétés
IUPAC Name |
(3-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNVVXTUYMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395827 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methylphenylboronic acid | |
CAS RN |
313545-20-9 | |
| Record name | 3-CHLORO-2-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

